4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid
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Overview
Description
4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a difluoromethylcyclopropyl group
Preparation Methods
The synthesis of 4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid typically involves the following steps:
Benzoic Acid Derivatization: The cyclopropyl group is then attached to the benzoic acid core through a series of organic reactions, often involving halogenation and subsequent substitution reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of specific solvents and catalysts.
Chemical Reactions Analysis
4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to alcohols or other reduced forms.
Substitution: The difluoromethylcyclopropyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethylcyclopropyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
4-Methylbenzoic acid: Lacks the difluoromethylcyclopropyl group, resulting in different chemical and biological properties.
4-Chlorobenzoic acid: Contains a chlorine atom instead of the difluoromethylcyclopropyl group, leading to variations in reactivity and applications.
4-Fluorobenzoic acid:
The uniqueness of this compound lies in its difluoromethylcyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2,2-difluoro-1-methylcyclopropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-10(6-11(10,12)13)8-4-2-7(3-5-8)9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIWLNDOLOJNHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-53-9 |
Source
|
Record name | 4-(2,2-difluoro-1-methylcyclopropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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